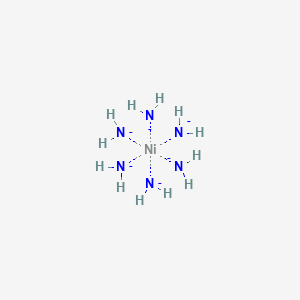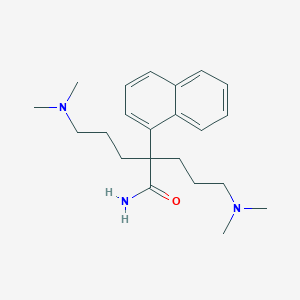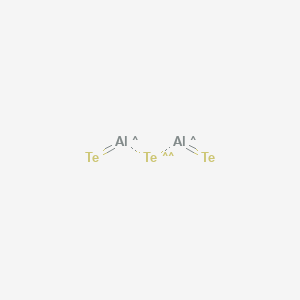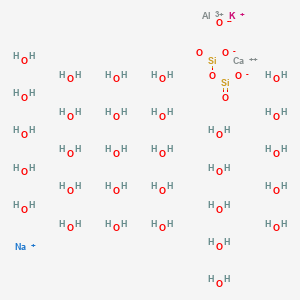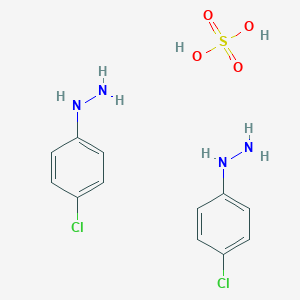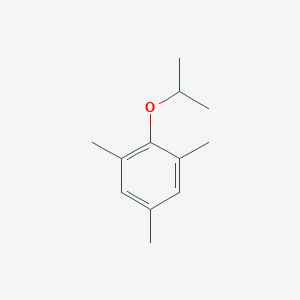
Benzene, 1,3,5-trimethyl-2-(1-methylethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, 1,3,5-trimethyl-2-(1-methylethoxy)- is a chemical compound commonly known as MTMT. It is a colorless liquid with a sweet odor and is primarily used as a solvent in various industrial applications. MTMT is synthesized by reacting 3,5-dimethylphenol with 2-methyl-1-propene in the presence of an acid catalyst. In recent years, there has been a growing interest in the scientific research application of MTMT due to its potential as a biological and chemical agent.
作用机制
The mechanism of action of MTMT is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins involved in cell growth and replication. MTMT has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, MTMT has been found to inhibit the activity of various protein kinases, which are involved in cell signaling and regulation.
生化和生理效应
MTMT has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in various cancer cell lines. MTMT has also been shown to inhibit the growth and replication of various viruses, including HIV and hepatitis B. In addition, MTMT has been found to have antioxidant properties, which may help to protect cells from oxidative damage.
实验室实验的优点和局限性
MTMT has several advantages as a reagent in laboratory experiments. It is readily available and relatively inexpensive compared to other organic compounds. In addition, it has been shown to be effective in a variety of chemical reactions and biological assays. However, MTMT has some limitations as well. It is highly flammable and can be toxic if ingested or inhaled. In addition, it may react with other chemicals in unexpected ways, leading to unpredictable results.
未来方向
There are several future directions for research on MTMT. One area of interest is the development of MTMT as a therapeutic agent for the treatment of cancer and other diseases. Researchers are also exploring the potential of MTMT as a tool for studying various biological processes, such as protein-protein interactions and signal transduction pathways. In addition, there is ongoing research on the synthesis of new derivatives of MTMT with improved properties and efficacy.
合成方法
MTMT is synthesized through a reaction between 3,5-dimethylphenol and 2-methyl-1-propene in the presence of an acid catalyst. The reaction takes place in a three-step process: (1) protonation of the phenol group, (2) nucleophilic attack of the double bond of the propene, and (3) deprotonation of the intermediate to form MTMT. The reaction is typically carried out at a temperature of 80-100°C and a pressure of 1-2 atm.
科学研究应用
MTMT has been the subject of extensive scientific research due to its potential as a biological and chemical agent. It has been found to exhibit antitumor, antiviral, and antibacterial properties. In addition, MTMT has been shown to have potential as a therapeutic agent for the treatment of various diseases such as cancer, HIV, and hepatitis. MTMT has also been used as a reagent in various chemical reactions, including the synthesis of various organic compounds.
属性
CAS 编号 |
13605-05-5 |
|---|---|
产品名称 |
Benzene, 1,3,5-trimethyl-2-(1-methylethoxy)- |
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC 名称 |
1,3,5-trimethyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H18O/c1-8(2)13-12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3 |
InChI 键 |
MXDPTGJZVQFULC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)OC(C)C)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)OC(C)C)C |
其他 CAS 编号 |
13605-05-5 |
同义词 |
Benzene,1,3,5-trimethyl-2-(1-methylethoxy)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Chloro-7,12-dihydrobenzo[c]phenarsazine](/img/structure/B80616.png)
